N-[4-(acetylamino)phenyl]-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide
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Overview
Description
3-[5-(3,4-DIMETHYLPHENYL)FURAN-2-YL]-N-(4-ACETAMIDOPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3,4-DIMETHYLPHENYL)FURAN-2-YL]-N-(4-ACETAMIDOPHENYL)PROPANAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the furan derivative with 4-acetamidophenylpropanamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[5-(3,4-DIMETHYLPHENYL)FURAN-2-YL]-N-(4-ACETAMIDOPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds .
Scientific Research Applications
3-[5-(3,4-DIMETHYLPHENYL)FURAN-2-YL]-N-(4-ACETAMIDOPHENYL)PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(3,4-DIMETHYLPHENYL)FURAN-2-YL]-N-(4-ACETAMIDOPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **3-[5-(3,4-DIMETHYLPHENYL)FURAN-2-YL]-N-(4-ACETAMIDOPHENYL)PROPANAMIDE
- **3-[5-(3,4-DIMETHYLPHENYL)FURAN-2-YL]-N-(4-ACETAMIDOPHENYL)PROPANAMIDE
Uniqueness
What sets 3-[5-(3,4-DIMETHYLPHENYL)FURAN-2-YL]-N-(4-ACETAMIDOPHENYL)PROPANAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C23H24N2O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C23H24N2O3/c1-15-4-5-18(14-16(15)2)22-12-10-21(28-22)11-13-23(27)25-20-8-6-19(7-9-20)24-17(3)26/h4-10,12,14H,11,13H2,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
RHAOLSWDPXKSBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)NC(=O)C)C |
Origin of Product |
United States |
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